molecular formula C21H20ClN B186895 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine CAS No. 133111-56-5

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

Número de catálogo B186895
Número CAS: 133111-56-5
Peso molecular: 321.8 g/mol
Clave InChI: RPWLGSCXSKWSCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, also known as CPD-P, is a small molecule compound that has been studied for its potential applications in various scientific research fields. CPD-P is an analog of the well-known anticonvulsant drug phenytoin, and has been used in the development of a number of synthetic drugs. This compound has been studied for its potential to act as a modulator of several physiological and biochemical processes, as well as its ability to act as an agonist at certain receptors.

Aplicaciones Científicas De Investigación

  • Genotoxicity Studies : It was examined for genotoxic activity in bacteria and mammalian cells in vitro as well as in vivo. The substance did not increase gene mutation frequencies in bacterial systems or cultured V79 cell line of the Chinese hamster, suggesting no genotoxic potential in vitro and in vivo (Heidemann et al., 1995).

  • Pharmacological Profile : As ML 3000, it's a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. It has shown antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments without causing gastrointestinal damage (Laufer et al., 1994).

  • Synthesis as Key Intermediate in Licofelone Synthesis : An efficient synthesis method for this compound, which is a key intermediate in the synthesis of Licofelone, an anti-inflammatory drug, is described (Rádl et al., 2009).

  • Structural Characterization : The orientation of the 4-chlorophenyl residue in the title compound was characterized through crystallographic analysis (Keck et al., 2011).

  • General Pharmacology in Experimental Animals : ML 3000, as named for its pharmacological profile, showed analgesic, antipyretic and anti-inflammatory activity and was investigated in experimental animals for its general pharmacological effects. No notable effects were observed on the central nervous system, cardiovascular system, or respiratory system (Algate et al., 1995).

  • Gastrointestinal Tolerance : ML 3000 was tested for gastrointestinal tolerance in rats and compared with indometacin. It produced minimal to no gastrointestinal damage even after multiple administrations, indicating better tolerance than indometacin (Laufer et al., 1994).

  • Distribution and Excretion in Rats : The distribution of radioactivity and metabolization to glucuronides of ML 3000 was studied in rats, suggesting an enterohepatic circulation (Deigner et al., 1995).

Propiedades

IUPAC Name

6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1,3-dihydropyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN/c1-21(2)12-19-20(16-6-4-3-5-7-16)18(13-23(19)14-21)15-8-10-17(22)11-9-15/h3-11,13H,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWLGSCXSKWSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CN2C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433194
Record name 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

CAS RN

133111-56-5
Record name 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-benzyl-4,4-dimethyl-1-pyrroline of the formula III is then cyclized with ω-bromo-4-chloroacetophenone to give the 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine of the formula II. The reaction is known from the prior art mentioned at the outset. ω-Bromo-4-chloroacetophenone can be obtained, for example, as described in Bull. Soc. Chim. Fr. 21, 69 (1899).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Reactant of Route 2
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

Citations

For This Compound
10
Citations
S Radl, J Stach, J Černý, O Klecán - Collection of Czechoslovak …, 2009 - cccc.uochb.cas.cz
An efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate for the synthesis of licofelone, an anti-inflammatory drug currently …
Number of citations: 1 cccc.uochb.cas.cz
W Liu, J Zhou, K Bensdorf, H Zhang, H Liu… - European journal of …, 2011 - Elsevier
A series of C5-substituted licofelone ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid) derivatives were developed by a parallel synthesis approach …
Number of citations: 42 www.sciencedirect.com
W Liu, J Zhou, Y Liu, H Liu, K Bensdorf… - Archiv der …, 2011 - Wiley Online Library
Five licofelone ([2,2‐dimethyl‐6‐(4‐chlorophenyl)‐7‐phenyl‐2,3‐dihydro‐1H‐pyrrolizin‐5‐yl]acetic acid) nitric oxide donor conjugates were developed by a parallel synthesis approach…
Number of citations: 10 onlinelibrary.wiley.com
AJ Liedtke, PR Keck, F Lehmann… - Journal of medicinal …, 2009 - ACS Publications
We synthesized and evaluated inhibitors for the microsomal prostaglandin E 2 synthase-1 (mPGES-1), based on the arylpyrrolizine scaffold. In a cell free mPGES-1 assay several “…
Number of citations: 84 pubs.acs.org
S Rádl, J Černý, O Klecán, J Stach, L Plaček… - Tetrahedron …, 2008 - Elsevier
An efficient synthesis of licofelone, an anti-inflammatory drug currently undergoing phase-III clinical studies, based on Fenton-type radical alkylation of 2,3-dihydro-1H-pyrrolizine 3 with …
Number of citations: 14 www.sciencedirect.com
W Liu, J Zhou, H Zhang, H Qian, J Yin… - Letters in Drug …, 2011 - ingentaconnect.com
Two C5-substituted licofelone derivatives were developed and investigated for cytotoxicity against mammary (MCF-7 and MDA-MB 231) as well as colon carcinoma (HT-29) cancer cells…
Number of citations: 3 www.ingentaconnect.com
S Rádl - Education, 1978 - researchgate.net
ARE GENERICS ONLY A COPY_AND_PASTE PRODUCTS? Stanislav Rádl Zentiva–A Sanofi Company, U kabelovny 130, 102 37 Prague, Czech Republic Generic drugs …
Number of citations: 2 www.researchgate.net
A Belal, BEDM El-Gendy - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
Pyrrolizine derivatives constitute a class of heterocyclic compounds which can serve as promising scaffolds for anticancer drugs. The unique antitumor properties of mitomycin C …
Number of citations: 55 www.sciencedirect.com
G de Gaetano, MB Donati, C Cerletti - Trends in pharmacological sciences, 2003 - cell.com
Anti-thrombotic therapy with aspirin, which at low doses acts as a selective inhibitor of platelet cyclooxygenase 1 (COX-1) activity, is well established. However, a major limitation of …
Number of citations: 171 www.cell.com
S RÁDL, J ČERNÝ, O KLECÁN, J STACH - researchgate.net
A NOVEL PRACTICAL SYNTHESIS OF LICOFELONE Page 1 Stanislav RÁDL, Josef ČERNÝ, Ondřej KLECÁN, Jan STACH ZENTIVA - Research Institute of Pharmacy and Biochemistry…
Number of citations: 2 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.